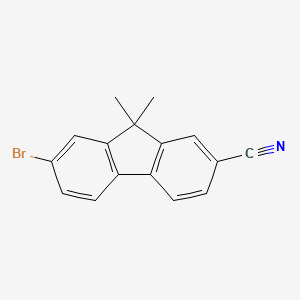
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is a chemical compound with the molecular formula C6HBrF4I. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom, and four hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene include a molecular weight of 228.970 . The compound is colorless or white to yellow in color and can exist as a powder, crystals, or liquid . The boiling point is 152-153 °C, and the density is 1.929 g/mL at 25 °C .Scientific Research Applications
Synthesis of Benzofurans
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to the formation of 2,3-disubstituted benzofurans. This process involves both intermolecular and intramolecular bond formations, making it a significant method in organic synthesis (Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007).
Photoluminescent Polymers
Gan et al. (2001) explored the synthesis and characterization of poly(2,3,5,6-tetrafluorophenylenevinylene) using 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene. The resulting polymer exhibited excellent photoluminescence, making it a potential material for LEDs in the green-blue region (L. Gan, Y. Wang, Y. Xu, N. Goh, Y. Gan, 2001).
Supramolecular Polymer Formation
In a study by Bosch and Bowling (2019), 1-bromo-2,3,5,6-tetrafluorobenzene played a role in the formation of supramolecular polymers. The study highlighted the cooperative nonconventional hydrogen bonding and halogen bonding as key factors in this process, indicating the compound's utility in advanced material science (E. Bosch, Nathan P. Bowling, 2019).
Safety and Hazards
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6BrF4I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAIROPPSWVMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetrafluoro-4-iodobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





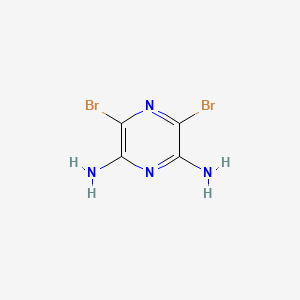
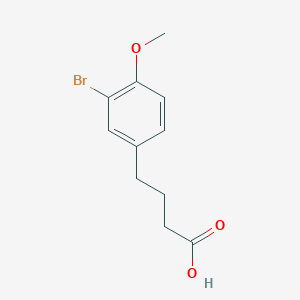
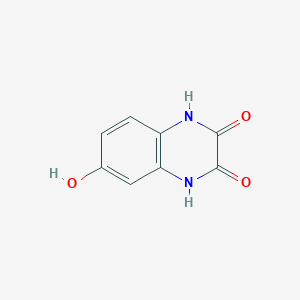
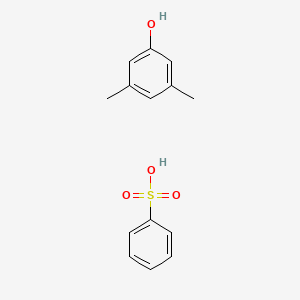


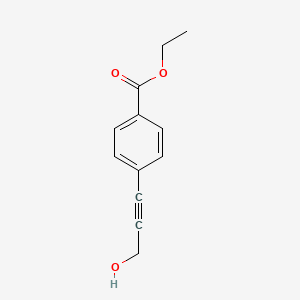

![1-Azaspiro[4.4]nonan-2-one](/img/structure/B3181248.png)
![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

